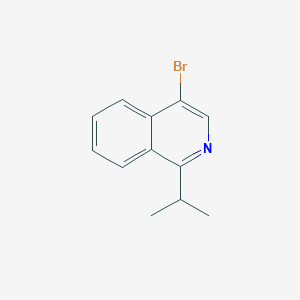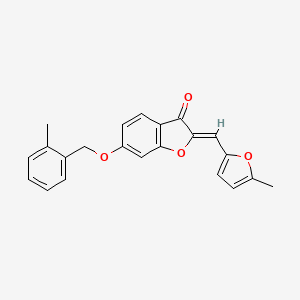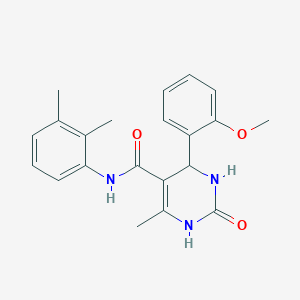
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms, in a partially hydrogenated form . The compound also contains methoxyphenyl and dimethylphenyl groups, which are common motifs in organic chemistry .
Molecular Structure Analysis
The compound contains several functional groups, including an amide, an ether, and a tetrahydropyrimidine ring . These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing tetrahydropyrimidine rings, amides, and ethers can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
The compound has been utilized in the synthesis of various novel compounds with potential pharmacological properties. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds using a similar chemical structure, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to have high inhibitory activity on COX-2 selectivity, along with considerable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science and Polymer Research
In material science, derivatives of the compound have been incorporated into the synthesis of novel aromatic polyamides. Chang and Liou (2008) created new aromatic polyamides with electrochromic properties using similar chemical structures. These polymers exhibited strong UV-vis absorption bands and were applicable in electrochromic devices (Chang & Liou, 2008).
Antidiabetic Applications
In the field of antidiabetic research, Lalpara et al. (2021) synthesized N-substituted derivatives of a similar compound and evaluated them for antidiabetic activity through α-amylase inhibition assays. These compounds were characterized by various spectroscopic methods and showed potential as antidiabetic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Cytotoxicity Studies
In cytotoxicity studies, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl derivatives of a similar compound and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provided insights into the potential use of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Synthesis of Novel Compounds
Owton et al. (1995) reported the synthesis of an analogue of rhein, a drug used in osteoarthritis treatment, using a similar compound. This study showed the compound's versatility in synthesizing structurally complex and pharmacologically significant molecules (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-8-7-10-16(13(12)2)23-20(25)18-14(3)22-21(26)24-19(18)15-9-5-6-11-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJFHTRGGWGDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)

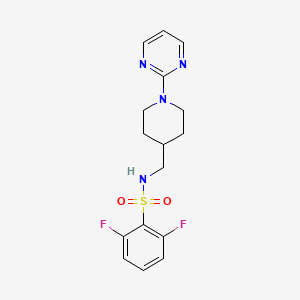
![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2747781.png)
![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)
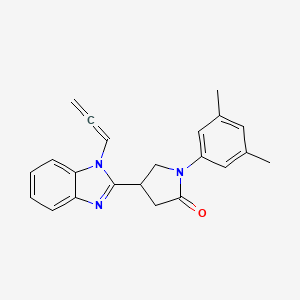

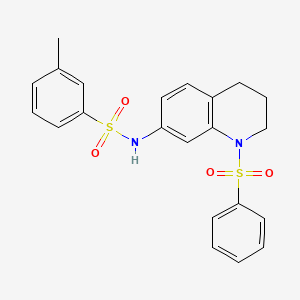
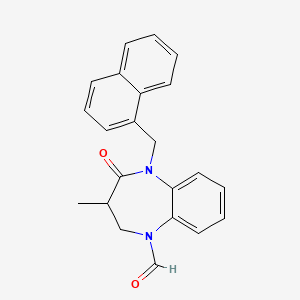
![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2747792.png)
